

In-Depth Technical Guide: The Structure-Activity Relationship of VO-Ohpic Trihydrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **VO-Ohpic trihydrate**

Cat. No.: **B10780595**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

VO-Ohpic trihydrate, a vanadium-containing organic compound, has emerged as a potent and selective inhibitor of the tumor suppressor phosphatase and tensin homolog (PTEN). PTEN is a critical negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a cascade frequently dysregulated in various cancers and other diseases. By inhibiting PTEN's lipid phosphatase activity, **VO-Ohpic trihydrate** effectively activates downstream Akt signaling, making it a valuable tool for studying cellular processes and a potential starting point for therapeutic development. This technical guide provides a comprehensive overview of the structure-activity relationship of **VO-Ohpic trihydrate**, based on currently available data, along with detailed experimental protocols and pathway visualizations.

Core Compound Profile

- Compound Name: **VO-Ohpic trihydrate**
- Chemical Name: (OC-6-22)-Aqua[2-(hydroxy- κ O)-3-pyridinecarboxylato- κ N, κ O][2-(hydroxy- κ O)-3-pyridinecarboxylato- κ O]oxovanadium(V) trihydrate
- Molecular Formula: $C_{12}H_{16}N_2O_{11}V$

- Molecular Weight: 415.2 g/mol [\[1\]](#)

Structure-Activity Relationship (SAR)

Based on an extensive review of the current scientific literature, a detailed structure-activity relationship for **VO-Ohpic trihydrate** has not been formally published. Studies to date have primarily focused on characterizing the inhibitory activity of **VO-Ohpic trihydrate** as a singular potent agent rather than exploring a range of chemical analogs to delineate the specific contributions of its structural motifs to its biological activity.

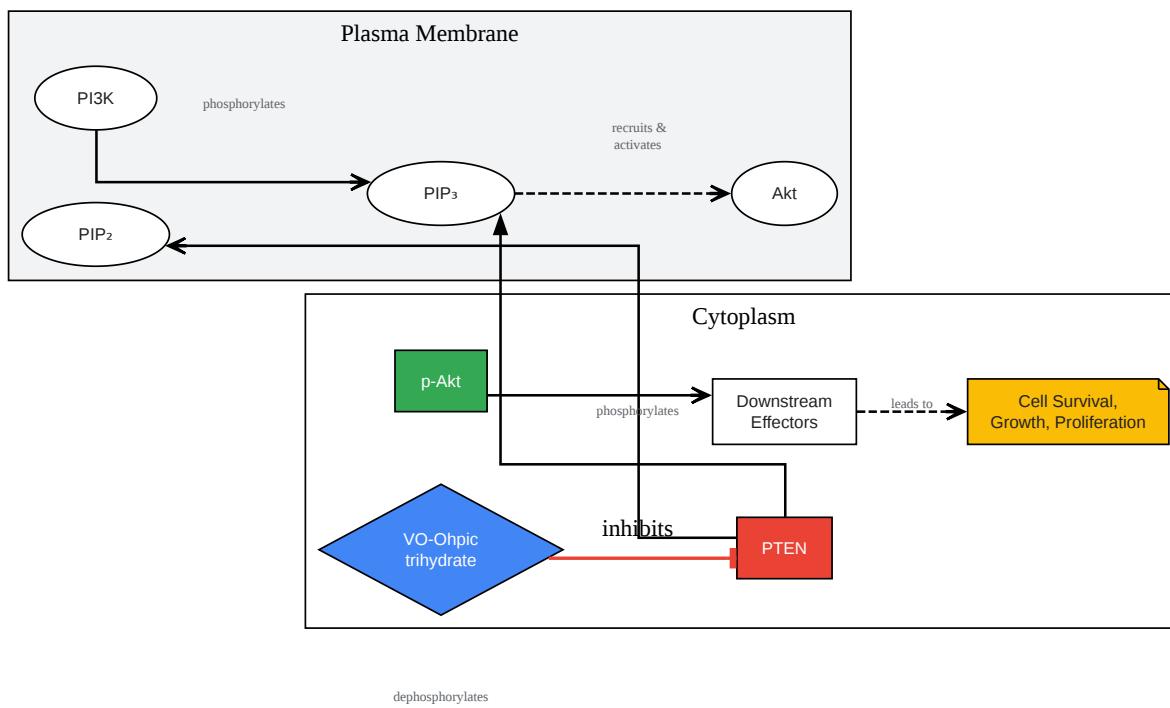
However, broader studies on vanadium-based PTEN inhibitors, particularly bisperoxovanadium (bpV) compounds, offer some insights that may be relevant to VO-Ohpic. For these related compounds, the vanadium core is understood to be essential for their phosphatase inhibitory activity. The organic ligands coordinated to the vanadium center play a crucial role in modulating the potency, selectivity, and cell permeability of the inhibitor. It is hypothesized that the hydroxypicolinate ligands of **VO-Ohpic trihydrate** contribute to its high affinity and specificity for PTEN. Further research involving the synthesis and evaluation of VO-Ohpic analogs is necessary to establish a definitive SAR.

Quantitative Biological Data

The inhibitory potency of **VO-Ohpic trihydrate** against PTEN has been well-characterized across multiple studies. The following table summarizes the key quantitative metrics reported in the literature.

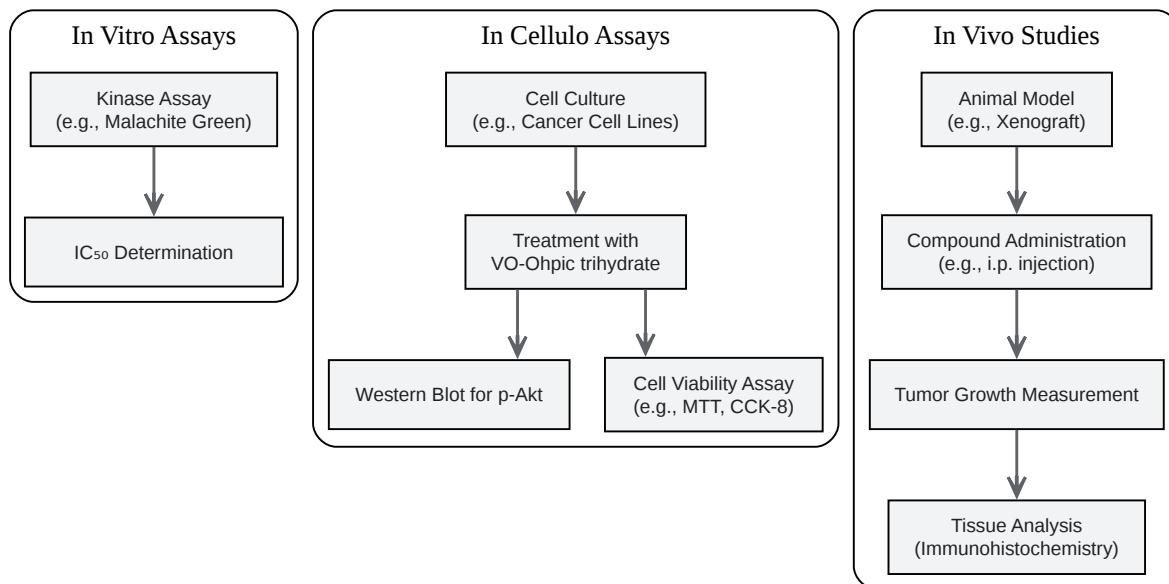
Parameter	Value	Substrate Used	Assay Type	Reference
IC ₅₀	35 nM	PIP ₃	In vitro lipid phosphatase assay	[1] [2]
IC ₅₀	46 ± 10 nM	OMFP	In vitro phosphatase assay	[3]
K _{iC} (competitive)	27 ± 6 nM	OMFP	Enzyme kinetics	[3]
K _{iU} (uncompetitive)	45 ± 11 nM	OMFP	Enzyme kinetics	[3]

- IC₅₀ (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
- K_{iC} (Competitive inhibition constant): The dissociation constant for inhibitor binding to the free enzyme.
- K_{iU} (Uncompetitive inhibition constant): The dissociation constant for inhibitor binding to the enzyme-substrate complex.


The data indicate that **VO-Ohpic trihydrate** is a potent, low-nanomolar inhibitor of PTEN. The similar values for K_{iC} and K_{iU} suggest a noncompetitive mode of inhibition, where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex[\[4\]](#)

Mechanism of Action

VO-Ohpic trihydrate functions as a reversible and noncompetitive inhibitor of PTEN's lipid phosphatase activity[\[4\]](#). By binding to PTEN, it prevents the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP₃) to phosphatidylinositol (4,5)-bisphosphate (PIP₂). This leads to an accumulation of PIP₃ at the plasma membrane, which in turn recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival, growth, and proliferation[\[1\]](#)[\[2\]](#).


Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and a typical experimental approach for evaluating PTEN inhibitors, the following diagrams have been generated using the DOT language.

[Click to download full resolution via product page](#)

Caption: PTEN/Akt Signaling Pathway Inhibition by **VO-Ohpic Trihydrate**.

[Click to download full resolution via product page](#)

Caption: General Experimental Workflow for PTEN Inhibitor Evaluation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the characterization of **VO-Ohpic trihydrate**.

In Vitro Kinase Assay (Phosphate Release Assay)

This assay quantifies the enzymatic activity of PTEN by measuring the release of inorganic phosphate from a substrate.

- **Enzyme Preparation:** Recombinant human PTEN is purified and tested for linearity to determine the appropriate enzyme concentration for the assay.

- Inhibitor Incubation: PTEN is pre-incubated with varying concentrations of **VO-Ohpic trihydrate** (typically in DMSO, with final DMSO concentration kept low, e.g., <1%) for 10-15 minutes at room temperature in an appropriate assay buffer.
- Reaction Initiation: The phosphatase reaction is initiated by the addition of a substrate, such as PIP₃ or a synthetic substrate like 3-O-methylfluorescein phosphate (OMFP), often presented in octylglucoside mixed micelles[1].
- Phosphate Detection: After a defined incubation period, the reaction is stopped, and the amount of released phosphate is quantified. A common method is the malachite green assay, which forms a colored complex with inorganic phosphate that can be measured spectrophotometrically[3]. For OMFP, the change in fluorescence is monitored[4].
- Data Analysis: The percentage of inhibition at each concentration is calculated relative to a vehicle control (e.g., DMSO). The IC₅₀ value is then determined by fitting the data to a dose-response curve.

Cell-Based Assays

These assays assess the effect of **VO-Ohpic trihydrate** on cellular pathways and phenotypes.

- Cell Culture and Treatment: Cells (e.g., NIH 3T3 or cancer cell lines) are cultured to a suitable confluence and then treated with various concentrations of **VO-Ohpic trihydrate** for a specified duration.
- Cell Lysis: After treatment, cells are washed with cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
- Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
- SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

- Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for phosphorylated Akt (p-Akt, e.g., at Ser473 or Thr308) and total Akt.
- Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The levels of p-Akt are normalized to total Akt to determine the fold-change in phosphorylation.
- Cell Seeding: Cells are seeded in 96-well plates at a predetermined density.
- Treatment: After allowing the cells to adhere, they are treated with a range of concentrations of **VO-Ohpic trihydrate** for a specified period (e.g., 24, 48, or 72 hours).
- Assay Procedure:
 - MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells and incubated. Viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized, and the absorbance is measured.
 - CCK-8 Assay: Cell Counting Kit-8 (CCK-8) solution is added to the wells. The WST-8 in the kit is reduced by dehydrogenases in viable cells to produce a yellow-colored formazan dye, and the absorbance is measured.
- Data Analysis: The absorbance values are proportional to the number of viable cells. The results are typically expressed as a percentage of the viability of untreated control cells.

In Vivo Animal Studies

These studies evaluate the efficacy and physiological effects of **VO-Ohpic trihydrate** in a living organism.

- Animal Model: An appropriate animal model is selected, such as immunodeficient mice for tumor xenograft studies. For example, human cancer cells are subcutaneously injected into the flanks of the mice.

- Compound Administration: Once tumors reach a certain size, the animals are randomized into treatment and control groups. **VO-Ohpic trihydrate** is administered, often via intraperitoneal (i.p.) injection, at a specified dose and schedule (e.g., 10 µg/kg)[1]. The control group receives a vehicle solution.
- Efficacy Measurement: Tumor volume is measured regularly (e.g., with calipers) throughout the study. Animal body weight is also monitored as an indicator of toxicity.
- Endpoint Analysis: At the end of the study, animals are euthanized, and tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry (e.g., for markers of proliferation like Ki-67 or apoptosis) or Western blotting.

Conclusion

VO-Ohpic trihydrate is a well-characterized, potent, and selective inhibitor of PTEN. Its ability to effectively upregulate the PI3K/Akt signaling pathway has been demonstrated in a variety of in vitro and in vivo models. While the detailed structure-activity relationship of the VO-Ohpic scaffold remains to be elucidated through the synthesis and testing of analogs, its established potency and mechanism of action make it an invaluable research tool for investigating PTEN biology and a promising lead compound for the development of novel therapeutics targeting diseases with dysregulated PI3K/Akt signaling. The experimental protocols detailed in this guide provide a solid foundation for researchers aiming to further explore the biological effects of this and other PTEN inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [In-Depth Technical Guide: The Structure-Activity Relationship of VO-Ohpic Trihydrate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b10780595#structure-activity-relationship-of-vo-ohpic-trihydrate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com